molecular formula C16H20N2O3 B1217540 N-Nitrosopropranolol CAS No. 84418-35-9

N-Nitrosopropranolol

Cat. No. B1217540
CAS RN: 84418-35-9
M. Wt: 288.34 g/mol
InChI Key: TXYRHXNLIUKPMM-UHFFFAOYSA-N
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Description

N-Nitrosopropranolol is a mutagenic nitrosamine drug substance related impurity (NDSRI) that can be found in Propranolol API and tablets . It falls under the category of “cohorts of concern” as per ICH M7 guidelines and needs to be controlled for the safe human consumption of medicines . It has a molecular formula of C16H20N2O3 .


Synthesis Analysis

N-Nitrosopropranolol is a type of nitrosamine impurity that shares a structural similarity with APIs and can be generated during the manufacturing or storage period of the drug product . The formation of N-Nitrosopropranolol occurs due to the presence of susceptible structural properties, such as a secondary or tertiary amine, that allows for the addition of a nitroso group under certain chemical conditions, including the presence of nitrites from excipients .


Molecular Structure Analysis

The molecular structure of N-Nitrosopropranolol is similar to that of APIs, which allows it to be generated during the manufacturing or storage period of the drug product . It has a molecular weight of 288.34 .

Scientific Research Applications

Quantitative Analysis in Pharmaceutical Quality Control

N-Nitrosopropranolol is quantitatively analyzed in pharmaceuticals to ensure the safety and efficacy of drug substances. Using advanced techniques like LC-MS/MS, scientists can detect trace levels of this compound, which is crucial for maintaining the quality of beta-blockers like propranolol . The ability to accurately quantify N-Nitrosopropranolol helps in adhering to regulatory standards and mitigating potential carcinogenic risks.

Carcinogenicity Studies

Due to its potential mutagenic and carcinogenic properties, N-Nitrosopropranolol is used in research to study the mechanisms of nitrosamine-induced carcinogenesis . This research is vital for understanding how nitrosamines contribute to cancer development, which can lead to better prevention and treatment strategies.

Drug Substance Impurity Profiling

N-Nitrosopropranolol serves as an impurity marker in the profiling of drug substances. Its presence indicates the need for further refinement in the manufacturing process to reduce nitrosamine impurities to acceptable levels . This profiling is essential for ensuring that medications are safe for long-term use.

Method Development for Sensitive Detection

The development of sensitive analytical methods for the detection of N-Nitrosopropranolol is a significant application in scientific research. These methods aim to achieve low-level quantification with high reproducibility and accuracy, which is critical for early detection of impurities in drug products .

Regulatory Compliance Testing

N-Nitrosopropranolol is analyzed to comply with international guidelines such as ICHQ3 and M7 (R1), which define limits for nitrosamine impurities in drugs . Testing for this compound helps pharmaceutical companies meet critical quantitative performance criteria and maintain compliance with health regulations.

Risk Assessment and Management

Research involving N-Nitrosopropranolol also includes risk assessment and management practices. By understanding the levels at which this compound becomes hazardous, pharmaceutical companies can implement strategies to manage the risk of exposure and ensure patient safety .

Mechanism of Action

Target of Action

N-Nitrosopropranolol is a nitrosamine derivative of propranolol, a synthetic amino alcohol . Propranolol is a competitive non-selective β-adrenoreceptor antagonist . It is extensively used to treat hypertension, angina pectoris, and other cardiac diseases . The primary targets of N-Nitrosopropranolol are likely the same β-adrenoreceptors that propranolol targets .

Mode of Action

It is known that β-adrenergic blocking drugs such as propranolol react with sodium nitrite in a hydrochloric acid solution to produce n-nitrosamines . This suggests that N-Nitrosopropranolol may interact with its targets in a similar manner to propranolol, but with the added potential for nitrosamine-related effects .

Pharmacokinetics

Analytical methods have been developed for the sensitive detection and quantification of n-nitrosopropranolol in drug substances and products . These methods could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Nitrosopropranolol .

Result of Action

Long-term exposure to N-Nitrosopropranolol at unsafe levels might increase cancer risk . Previous studies have revealed that the N-Nitrosopropranolol impurity is approximately 16-fold more carcinogenic than the N-Nitroso dimethylamine (NDMA) impurity .

Action Environment

The action of N-Nitrosopropranolol can be influenced by various environmental factors. For instance, the presence of nitrites from excipients can lead to the formation of N-Nitrosopropranolol . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

N-Nitrosopropranolol is considered a hazard due to its potential mutagenic and carcinogenic properties . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is classified as having acute toxicity when ingested and is suspected of causing cancer .

Future Directions

There is a need to develop highly sensitive analytical methods for the quantification of N-Nitrosopropranolol in Propranolol API and tablets . This is due to the potential health risks associated with nitrosamine impurities. The FDA has issued guidance on acceptable intake limits for nitrosamine drug substance-related impurities, including N-Nitrosopropranolol . Furthermore, there is ongoing research into the risk assessment for nitrosated pharmaceuticals, which includes N-Nitrosopropranolol .

properties

IUPAC Name

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12(2)18(17-20)10-14(19)11-21-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,19H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYRHXNLIUKPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004684
Record name N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosopropranolol

CAS RN

84418-35-9
Record name N-Nitrosopropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84418-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosopropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084418359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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